molecular formula C13H15BFNO2 B1322713 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 624741-47-5

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1322713
CAS RN: 624741-47-5
M. Wt: 247.07 g/mol
InChI Key: HIMZNJDDVIROEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzonitrile derivatives and their applications, which can provide indirect insights into the chemical behavior and potential applications of the compound . For instance, the use of fluorinated benzonitrile derivatives in the development of fluorescent probes and PET imaging agents suggests that the compound of interest may also have utility in similar fields due to the presence of the fluorine atom and the benzonitrile moiety .

Synthesis Analysis

While the synthesis of "this compound" is not explicitly described, the papers provide examples of synthetic routes for related fluorinated compounds. For example, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde involves a characterization step that could be analogous to steps required for the synthesis of the compound . Additionally, the radiosynthesis of a fluorinated benzonitrile derivative for PET imaging suggests that similar synthetic strategies, such as halogenation and coupling reactions, might be applicable .

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles, as discussed in the papers, often plays a critical role in their biological activity and interaction with receptors. For example, the introduction of a fluorine atom at the 3-position of a benzonitrile derivative has been shown to increase in vitro potency, indicating that the electronic and steric effects of fluorine substitution are significant . This implies that the molecular structure of "this compound" would also be critical in determining its reactivity and potential applications.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "this compound," but they do discuss the reactivity of similar compounds. For instance, the fluorophenol moiety in benzoxazole derivatives is highly sensitive to pH changes, which could suggest that the fluorinated benzonitrile compound may also exhibit pH-sensitive behavior . Additionally, the presence of a dioxaborolane group in the compound could imply potential reactivity in Suzuki-Miyaura cross-coupling reactions, commonly used in the synthesis of biaryl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitrile derivatives are influenced by the presence of the fluorine atom and the specific substituents on the aromatic ring. The high acidity of the fluorophenol moiety, as mentioned in one of the papers, could be indicative of the acidity and electronic properties of the compound . Furthermore, the use of a fluorinated compound for PET imaging suggests that the introduction of fluorine could impart favorable properties for radiolabeling and in vivo tracking . The compound "2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane" is used to determine rate constants in different solutions, which could relate to the solubility and reactivity of the compound of interest in various solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study focused on synthesizing related compounds with structural characterization through spectroscopy and X-ray diffraction. This research highlights the methodological advances in preparing similar boronate ester compounds (Wu, Qing-mei et al., 2021).

  • Crystal Structure and DFT Studies : Another study conducted crystallographic and conformational analyses of similar compounds, with molecular structures calculated using density functional theory (DFT). This offers insights into the physical and chemical properties of such compounds (Huang, P.-Y. et al., 2021).

Application in Fluorescence Probes

  • Fluorescence Probe Development : A research paper describes the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide. The study highlights the potential of such compounds in developing sensitive detection systems (Lampard, Emma V et al., 2018).

Advancements in Organic Chemistry

  • Palladium-Catalyzed Borylation : A paper discusses the use of palladium-catalyzed borylation in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, showing the compound's role in advancing organic synthesis techniques (Takagi, J. & Yamakawa, T., 2013).

Environmental and Biological Sensing

  • Detection of Benzoyl Peroxide : A study developed a novel near-infrared fluorescent probe based on a similar compound for detecting benzoyl peroxide in various samples, demonstrating its utility in environmental and biological sensing (Tian, Xinwei et al., 2017).

  • Hydrogen Peroxide Vapor Detection : Research on enhancing the sensing performance of borate to hydrogen peroxide vapor by introducing functional groups into a similar aromatic borate molecule indicates its significant role in developing efficient sensors (Fu, Yanyan et al., 2016).

Pharmaceutical Research

  • Receptor Antagonist Synthesis : A study involved synthesizing and evaluating the properties of related compounds as potent receptor antagonists, providing insights into pharmaceutical applications (Tehrani, L. et al., 2005).

Biochemical Analysis

Biochemical Properties

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By influencing these pathways, this compound can impact cell function, including growth, apoptosis, and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their functions. For example, it can inhibit the activity of certain kinases by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range leads to optimal benefits without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics. This compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMZNJDDVIROEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623703
Record name 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

624741-47-5
Record name 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.